Canthin-6-One

Beschreibung

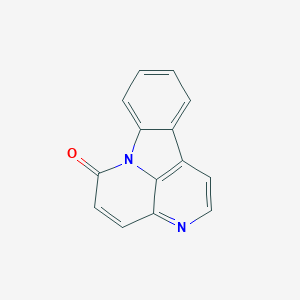

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZERVJPYNQLONEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197322 | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479-43-6 | |

| Record name | Canthin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canthin-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canthin-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANTHIN-6-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FK17S759N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways of Canthin 6 One Alkaloids

Tryptophan-Derived Precursors and Early Intermediates

The biosynthesis of the canthin-6-one scaffold is definitively established to start from L-tryptophan. researchgate.netnih.gov The initial steps involve the modification of tryptophan and its condensation with a keto acid to form the foundational β-carboline structure.

The first committed step is the decarboxylation of L-tryptophan to produce tryptamine (B22526). nih.gov Following this, a critical condensation reaction occurs. Evidence from feeding experiments in Ailanthus altissima cell cultures supports the involvement of α-ketoglutarate, which condenses with tryptamine. acs.orgnih.gov This reaction, analogous to a Pictet-Spengler reaction, forms the tricyclic β-carboline skeleton. researchgate.netresearchgate.net

Through these early transformations, several key intermediates are formed. Feeding experiments with [¹⁴C]-tryptophan led to the identification of compounds such as dihydro-β-carboline-1-propionic acid and its oxidized form, β-carboline-1-propionic acid, confirming their roles as intermediates on the path to this compound. nih.gov

| Precursor/Intermediate | Role in Pathway | Origin |

| L-Tryptophan | Primary precursor | General metabolism |

| Tryptamine | Decarboxylation product of Tryptophan | Formed from L-Tryptophan |

| α-Ketoglutarate | Condensation partner for Tryptamine | Krebs Cycle / Citric Acid Cycle |

| Dihydro-β-carboline-1-propionic acid | Early tricyclic intermediate | Condensation of Tryptamine and α-Ketoglutarate |

| β-Carboline-1-propionic acid | Oxidized tricyclic intermediate | Oxidation of Dihydro-β-carboline-1-propionic acid nih.gov |

Proposed Enzymatic Transformations and Reaction Sequences

While the general sequence of intermediates is outlined, the specific enzymes catalyzing each step in the this compound biosynthetic pathway are not yet fully characterized. researchgate.net However, the chemical transformations observed allow for the proposal of the types of enzymes and reaction sequences involved.

The key reaction is the formation of the initial tricyclic β-carboline structure, which is a Pictet-Spengler-type condensation. researchgate.netanalis.com.my This reaction involves the cyclization of an arylethylamine (tryptamine) with a carbonyl compound (a derivative of α-ketoglutarate). In biological systems, this is typically facilitated by a specific synthase.

Following the formation of the β-carboline intermediate, the pathway proceeds through a series of cyclization and oxidation reactions to form the fourth ring (D-ring) of the this compound structure. nih.gov The final steps involve sequential dehydrogenations or oxidations to create the fully aromatic, planar tetracyclic system characteristic of this compound. These transformations likely involve oxidoreductases, such as cytochrome P450 monooxygenases or dehydrogenases, which are common in alkaloid biosynthesis for installing double bonds and performing hydroxylations. nih.gov Microbial transformation studies have also shown that processes like O-demethylation, hydroxylation, and N-oxidation can occur on the this compound skeleton, suggesting the involvement of a diverse set of oxidative enzymes. tandfonline.com

| Proposed Reaction Step | Transformation | Probable Enzyme Class |

| Decarboxylation | L-Tryptophan → Tryptamine | Tryptophan Decarboxylase |

| Pictet-Spengler Condensation | Tryptamine + α-Ketoglutarate derivative → Tricyclic Intermediate | Pictet-Spengler Synthase |

| D-Ring Cyclization | β-Carboline-1-propionic acid → Tetracyclic Intermediate | Cyclase |

| Oxidative Aromatization | Tetracyclic Intermediate → this compound | Oxidoreductase (e.g., Cytochrome P450, Dehydrogenase) |

Current Understanding of Biosynthetic Regulation and Genetic Factors

The regulation of this compound biosynthesis is understood primarily through studies of plant cell cultures, which reveal that production is highly responsive to external stimuli. The application of elicitors, which are compounds that mimic pathogen or environmental stress, has been shown to significantly enhance the production of this compound alkaloids in cell cultures of Eurycoma longifolia and Ailanthus altissima. nih.govresearchgate.netthieme-connect.com

Commonly used elicitors include:

Jasmonic acid (JA) and Methyl jasmonate (MeJa): These plant hormones are central to stress-response signaling pathways.

Salicylic acid (SA): Another key plant hormone involved in defense signaling.

Yeast extract: A biotic elicitor that contains components mimicking a fungal attack.

The addition of the precursor L-tryptophan to the culture medium also tends to increase the yield of this compound, indicating that the availability of the primary precursor can be a limiting factor. nih.gov This responsiveness to elicitors suggests that the genes encoding the biosynthetic enzymes are likely regulated by transcription factors involved in plant defense and stress-response pathways, such as WRKY or AP2/ERF family proteins identified in transcriptomic studies of related pathways in Eurycoma longifolia. scholarsresearchlibrary.com However, the specific genes and transcription factors that directly control the this compound biosynthetic pathway have not yet been isolated and functionally verified. researchgate.net

Future Directions in Elucidating Complete Biosynthetic Mechanisms

Despite significant progress based on feeding studies and chemical synthesis, a complete, enzyme-level understanding of the this compound biosynthetic pathway remains incomplete. researchgate.net Future research is necessary to fill these knowledge gaps.

A primary objective is the discovery and characterization of the specific enzymes responsible for each step of the pathway. Modern 'omics' technologies are poised to accelerate this work.

Transcriptomics: RNA-sequencing of this compound-producing plants (like Ailanthus altissima or Picrasma quassioides) under elicited vs. non-elicited conditions can identify candidate genes whose expression correlates with alkaloid production. scholarsresearchlibrary.com

Proteomics: Analyzing the protein profiles of these plants can help identify the enzymes present during active biosynthesis. nih.govplos.org

Genetic Engineering: Once candidate genes are identified, their function can be confirmed through heterologous expression in model organisms (like yeast or E. coli) or through gene silencing in the native plant.

Furthermore, chemo-enzymatic synthesis, which combines chemical and biological catalysts, offers a powerful tool for studying the pathway and producing novel derivatives. mdpi.com The development of nanoparticle systems that mimic the biosynthetic assembly lines also represents an innovative approach to understanding these complex biochemical processes. nih.govresearchgate.net Elucidating the complete pathway will not only provide fundamental scientific insight but may also enable the biotechnological production of this compound and related compounds.

Chemical Synthesis and Analog Development

Methodologies for Total Synthesis of Canthin-6-one

The total synthesis of this compound, a tetracyclic β-carboline alkaloid, has been approached through various strategies, largely centered around the construction of its core indolo[3,2,1-de] mdpi.comacs.orgnaphthyridine structure. nih.gov These methods can be broadly categorized based on the key bond-forming strategies and the precursors utilized.

Tryptamine (B22526) and Indole-Based Precursor Strategies

A significant number of synthetic routes to this compound and its derivatives commence with readily available tryptamine or other indole-based precursors. mdpi.comacs.org The biosynthetic pathway, which starts from L-tryptophan, often serves as an inspiration for these synthetic strategies. nih.gov

One common approach involves the reaction of tryptamine with a suitable C4 synthon to construct the D-ring of the this compound scaffold. For instance, tryptamines can be reacted with succinic anhydride (B1165640) to form the corresponding amides, which are then esterified. acs.org Subsequent intramolecular cyclization via a Bischler-Napieralski reaction leads to the formation of an imine intermediate, a crucial step toward the this compound core. acs.org

Another strategy employs a Pictet-Spengler-like condensation between tryptamine and glyoxylic acid to generate a dihydro-β-carboline-1-propionic acid intermediate. This intermediate can then undergo oxidative cyclization and aromatization to yield the final this compound structure.

Key Coupling and Cyclization Reactions

The construction of the this compound skeleton relies on a variety of powerful coupling and cyclization reactions. Some of the most prominently used methods include:

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is instrumental in forming key carbon-carbon bonds. For example, it has been effectively used to couple a boronic acid derivative with a suitable heterocyclic partner, achieving excellent yields in the synthesis of this compound precursors. mdpi.com A specific instance involves the reaction of 2-chlorophenylboronic acid with an intermediate to construct a biphenyl (B1667301) linkage, which is a precursor to one of the rings in the final structure. mdpi.com

Copper-Catalyzed Amidation: This reaction is crucial for the final ring closure to form the lactam (amide) functionality present in the this compound core. The intramolecular C-N bond formation is often achieved under Buchwald's conditions, utilizing a copper(I) iodide (CuI) catalyst with a ligand like DMEDA (N,N'-dimethylethylenediamine). mdpi.com This step typically proceeds with high yields. mdpi.com

Pictet-Spengler Reaction: This is a classic and powerful method for synthesizing β-carboline frameworks. nih.govresearchgate.net It involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by cyclization. nih.govsci-hub.se In the context of this compound synthesis, this reaction is used to form the initial β-carboline core, which is then further elaborated to construct the complete tetracyclic system. acs.orgsci-hub.se For example, the reaction of L-tryptophan methyl ester hydrochloride with dimethoxyacetaldehyde initiates the synthesis of this compound derivatives. acs.orgnih.gov

Comparative Analysis of Synthetic Routes and Yield Optimization

Different synthetic strategies for this compound offer varying degrees of efficiency and versatility. The choice of route often depends on the availability of starting materials, desired substitution patterns, and scalability.

| Synthetic Strategy | Key Reactions | Reported Overall Yield | Reference |

| Tryptamine + Succinic Anhydride | Bischler-Napieralski | 60% | researchgate.net |

| Tryptamine + α-Ketoglutaric Acid | Pictet-Spengler, Decarboxylation | 48% | sci-hub.se |

| β-Carboline-1-carbaldehyde | Aldol Reaction | 70.55% | nih.gov |

| Suzuki-Miyaura + Cu-catalyzed Amidation | Suzuki-Miyaura Coupling, C-N Coupling | High Yields (stepwise) | mdpi.comucy.ac.cy |

| Modified Bischler-Napieralski | Bischler-Napieralski | 76.83% | nih.gov |

Design and Synthesis of this compound Derivatives and Analogs

The modification of the this compound scaffold is a key area of research aimed at enhancing its biological properties and exploring structure-activity relationships (SAR). acs.orgnih.gov

Structural Modifications for Enhanced Bioactivity

Researchers have systematically modified various positions on the this compound ring system to improve its bioactivity. nih.gov These modifications include:

Substitution at the C-2 and C-5 positions: The introduction of substituents at these positions has been explored to enhance antibacterial activity. mdpi.com

D-ring rearrangement: Altering the structure of the D-ring has led to compounds with broad-spectrum antibacterial activity. mdpi.com

C-ring truncation: The synthesis of this compound analogs with a truncated C-ring has resulted in compounds with potent antibacterial effects. mdpi.com

Introduction of amide side chains at the C-2 position: A series of novel this compound derivatives with different amide side chains at the C-2 position have been synthesized, showing improved water solubility and potent antiproliferative activity against various cancer cell lines. acs.orgnih.govresearchgate.netnih.gov

Introduction of Diverse Functional Groups and Moieties

A wide array of functional groups and moieties have been introduced onto the this compound skeleton to modulate its physicochemical and biological properties. acs.orgnih.gov

Glycosylation: The Koenig-Knorr glycosylation method has been used to attach sugar moieties to the this compound core, leading to the synthesis of new derivatives. mdpi.comscilit.com

Alkylation and Acylation: The nitrogen atom at position 3 can be alkylated, for example, by reaction with methyl iodide to form the N3-methylthis compound iodide salt. acs.org

Oxidation: The nitrogen atom can also be oxidized to form the this compound N-oxide. acs.org

Introduction of Nitrogen-Containing Groups: The incorporation of hydrophilic nitrogen-containing groups, such as piperazine (B1678402) and morpholine, at the C-2 position has been shown to significantly improve water solubility and antiproliferative activity. acs.orgnih.govresearchgate.netnih.gov For instance, a derivative with an N-methyl piperazine group exhibited the highest antiproliferative capability against HT29 cells. nih.govnih.gov

Halogenation and Methoxy (B1213986) Groups: The introduction of halogens (e.g., bromine) and methoxy groups at various positions of the aromatic rings has been explored in the synthesis of analogs. analis.com.my

The following table provides examples of synthesized this compound derivatives and the rationale behind their design:

| Derivative | Modification | Intended Effect | Reference |

| 2-Amide Derivatives | Introduction of amide side chains at C-2 | Improved water solubility, enhanced antiproliferative activity | acs.orgnih.govresearchgate.netnih.gov |

| Glycosylated Canthin-6-ones | Attachment of sugar moieties | Altered bioavailability and bioactivity | mdpi.comscilit.com |

| N-Oxides | Oxidation of the pyridine (B92270) nitrogen | Modified polarity and biological profile | acs.org |

| Quaternized Derivatives | Benzylation of the pyridine nitrogen | Enhanced antibacterial activity | semanticscholar.org |

| C-ring Truncated Analogs | Removal of the C-ring | Potent and broad-spectrum antibacterial activity | mdpi.com |

Development of Benzoannelated and Substituted this compound Frameworks

The core structure of this compound has served as a versatile scaffold for the development of more complex and functionally diverse analogs. Researchers have particularly focused on benzoannelation—the fusion of a benzene (B151609) ring—and the introduction of various substituents to the this compound framework. These modifications aim to explore and modulate the molecule's chemical properties and biological activities.

The synthesis of benzoannelated analogs of this compound has been successfully achieved. researchgate.net This process involves the creation of a new benzene ring fused to the existing this compound structure, resulting in a more extended aromatic system. These structural modifications can significantly influence the electronic and steric properties of the parent molecule.

In addition to benzoannelation, a wide array of substituted this compound derivatives have been synthesized. These substitutions can be broadly categorized based on the position of the modification on the this compound core.

One area of focus has been the introduction of substituents at the C-2 position. For instance, a series of novel benzo nih.govanalis.com.mycanthin-6-ones bearing N'-(substituted benzylidene)-carbohydrazide and N-alkylcarboxamide groups at this position have been synthesized. nih.gov Another study detailed the design and synthesis of this compound derivatives with various amide side chains at the C-2 position. nih.gov These modifications were pursued to enhance properties such as water solubility. nih.gov

The synthesis of 4-aryl substituted this compound derivatives has also been reported. analis.com.my This was achieved through a synthetic route involving a Pictet-Spengler condensation followed by a cyclization reaction, using 1-aroyl substituted β-carbolines as key intermediates. analis.com.my

Furthermore, substitutions at other positions have been explored. For example, C2- and C5-modified, as well as D-ring-rearranged canthin-6-ones, have been synthesized. mdpi.com Additionally, researchers have created 3-N-alkylated and 3-N-benzylated canthin-6-ones. nih.gov Another study reported the synthesis of twenty-two new 3-N-benzylated 10-methoxy canthin-6-ones. mdpi.com

The synthetic strategies to achieve these diverse frameworks are varied. Key reactions utilized in the synthesis of the this compound core and its derivatives include the Suzuki coupling and copper-catalyzed amidation reactions. mdpi.comresearchgate.net The Perkin reaction has also been employed for the synthesis of this compound analogs. nih.gov

The development of these benzoannelated and substituted frameworks has expanded the chemical space of this compound alkaloids, providing a library of compounds for further investigation. The structural diversity achieved through these synthetic efforts is crucial for understanding structure-activity relationships.

Table of Synthesized Benzoannelated and Substituted this compound Derivatives

| Compound/Derivative Class | Key Synthetic Feature/Reaction | Position of Modification | Reference |

|---|---|---|---|

| Benzoannelated this compound Analogs | Fusion of a benzene ring | Core Framework | researchgate.net |

| Benzo nih.govanalis.com.mycanthin-6-ones | N'-(substituted benzylidene)-carbohydrazide and N-alkylcarboxamide moieties | C-2 | nih.gov |

| This compound Derivatives | Amide side chains | C-2 | nih.gov |

| 4-Aryl Substituted Canthin-6-ones | Pictet-Spengler condensation and cyclization | C-4 | analis.com.my |

| C2- and C5-Modified Canthin-6-ones | Various modifications | C-2, C-5 | mdpi.com |

| D-Ring-Rearranged Canthin-6-ones | Rearrangement of the D-ring | D-Ring | mdpi.com |

| 3-N-Alkylated Canthin-6-ones | Alkylation | N-3 | nih.gov |

| 3-N-Benzylated Canthin-6-ones | Benzylation | N-3 | nih.gov |

| 3-N-Benzylated 10-Methoxy Canthin-6-ones | Benzylation and methoxy substitution | N-3, C-10 | mdpi.com |

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores for Diverse Bioactivities

The fundamental pharmacophore of canthin-6-one lies in its tetracyclic ring system. However, specific substitutions on this scaffold have been shown to be crucial for different biological activities. For instance, the presence of a 1-substituted phenyl-β-carboline has been suggested to be a better pharmacophore for cytotoxic activity compared to the benzo mdpi.commdpi.comThis compound nucleus. researchgate.net This is attributed to the different electronic and steric properties of these nuclei, which may influence their interactions with biological targets like DNA and enzymes. researchgate.net

For anti-inflammatory activity, particularly the inhibition of nuclear factor-kappa B (NF-κB), the this compound core itself appears to be a key player. This compound without any hydroxyl groups on the D ring has been shown to downregulate NF-κB activity. mdpi.com

Impact of Substituent Position and Nature on Biological Efficacy

The biological activity of this compound derivatives is highly sensitive to the position and chemical nature of substituents on the tetracyclic framework.

The pattern of hydroxylation and methoxylation on the this compound skeleton significantly modulates its biological effects.

Cytotoxicity: Hydroxylation or methoxylation at the C-10 or C-11 positions is a critical structural requirement for potent cytotoxic activity against KB tissue culture cells. researchgate.netthieme-connect.comresearchgate.net Conversely, modifications at the C-1 and C-5 positions have an insignificant effect on cytotoxicity. researchgate.net For example, 4,9-dimethoxythis compound (B3027296) demonstrates enhanced cytotoxicity compared to 5,9- or 9,10-substituted analogues. vulcanchem.com The presence of a hydroxyl group at C-10 has been shown to reduce cytotoxic activity. vulcanchem.com

Anti-inflammatory Activity: In the context of inhibiting nitric oxide (NO) production, hydroxylation at the C-9 position appears to increase the inhibitory activity of this compound, while a 1-hydroxyl group at the C-5 position may reduce it. mdpi.com For instance, 9-hydroxythis compound (B1245731) exhibits higher inhibitory activity on NO production than the parent this compound. mdpi.com Furthermore, 9-methoxythis compound (B140682) and 9-hydroxythis compound have demonstrated NF-κB inhibitory activity. mdpi.com

| Compound | Bioactivity | Cell Line/Assay | IC50 (µM) |

| 4,9-Dimethoxythis compound | Cytotoxicity | HT-1080 | 5.0 vulcanchem.com |

| 10-Hydroxy-9-methoxythis compound | Cytotoxicity | HT-1080 | 7.2 vulcanchem.com |

| 5,9-Dimethoxythis compound | Cytotoxicity | HT-1080 | 8.2 vulcanchem.com |

| 9-Hydroxythis compound | NO Production Inhibition | LPS-treated RAW 264.7 | 7.73 mdpi.com |

| This compound | NO Production Inhibition | LPS-treated RAW 264.7 | 9.09 mdpi.com |

| (R)5-(1-hydroxyethyl)-canthin-6-one | NO Production Inhibition | LPS-treated RAW 264.7 | 15.09 mdpi.com |

| 9-Methoxythis compound | NF-κB Inhibition | 3.8 mdpi.com | |

| 9-Hydroxythis compound | NF-κB Inhibition | 7.4 mdpi.com |

Modifications involving the nitrogen atoms in the this compound structure have been explored to enhance bioactivity.

Antiproliferative Activity: Introducing hydrophilic nitrogen-containing groups at the C-2 position has been shown to increase cytotoxic potency against various human cancer cell lines. acs.orgnih.gov Specifically, derivatives with hydrophilic saturated nitrogen-containing heterocycles exhibited slightly higher activity than those with hydrophilic nitrogen-containing alkyl fragments. acs.orgnih.gov In contrast, the introduction of an arylamine group at this position was found to impair cytotoxic activity. acs.orgnih.gov

Antimicrobial Activity: The synthesis of 3-N-benzylated 10-methoxy canthin-6-ones through a quaternization reaction has yielded compounds with significant antibacterial activity against agricultural pathogenic bacteria. mdpi.com

The conjugated unsaturated bonds within rings C and D of the this compound scaffold play a differential role in its antimicrobial activities.

Antifungal vs. Antibacterial Effects: Studies have suggested that the conjugated unsaturated bonds of rings C and D are not essential for the antifungal activities of canthin-6-ones. mdpi.com However, this structural feature is considered essential for their antibacterial effects. mdpi.com Modifications such as aliphatic ester additions may enhance antifungal activity, while the introduction of aromatic esters can inhibit antibacterial effects. mdpi.com

Role of Nitrogen Group Modifications

SAR in Modulating Selectivity and Potency

SAR studies are crucial for fine-tuning the selectivity and potency of this compound derivatives for specific biological targets. For example, by systematically altering substituents, researchers can aim to develop compounds with enhanced activity against cancer cells while minimizing toxicity to normal cells. mdpi.com The strategic placement of functional groups can lead to derivatives with improved pharmacological profiles. For instance, the development of C2- and C5-modified, D-ring-rearranged canthin-6-ones has led to compounds with broad-spectrum antibacterial activity. mdpi.comnih.gov Similarly, a C-ring-truncated this compound demonstrated superior activity against S. aureus. mdpi.comnih.gov

Computational and In Silico Approaches to SAR Prediction

Computational methods are increasingly being employed to predict the SAR of this compound derivatives, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics: In silico studies, such as molecular docking, have been used to investigate the binding affinity of this compound derivatives to specific protein targets. nih.gov For example, this compound 9-O-beta-glucopyranoside showed a high binding affinity to the proteases of SARS-CoV-2 in computational models. nih.gov

Toxicity Prediction: Computational tools are also used to predict the toxicity of this compound compounds. For instance, in silico analysis of phytochemicals from Hibiscus sabdariffa identified this compound as a potential pancreatic lipase (B570770) inhibitor with minimal predicted end-organ toxicity. researchgate.net

Pharmacological Activities and Molecular Mechanisms

Anti-Cancer and Antiproliferative Mechanisms

Canthin-6-one exhibits significant antiproliferative effects across various cancer cell lines. nih.govacs.org Its anti-cancer properties are attributed to its ability to modulate key cellular processes involved in tumor growth and survival.

A primary mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase. nih.govacs.orgcapes.gov.br This disruption of the cell cycle prevents cancer cells from proceeding through mitosis and dividing.

Studies have shown that this compound causes an accumulation of cells in the G2/M phase in a dose-dependent manner in various cancer cell lines, including human prostate (PC-3), colon (HT-29), cervical (HeLa), and acute myeloid leukemia (AML) cells. nih.govacs.orgcapes.gov.brresearchgate.net For instance, in PC-3 cells, treatment with this compound led to a twofold increase in the population of cells in the G2/M phase. nih.govacs.orgcapes.gov.br This effect is also observed in Kasumi-1 human myeloid leukemia cells, where this compound induced G2 arrest at a concentration of 45μM. capes.gov.br A derivative, 10-methoxy-canthin-6-one (Mtx-C), also promotes cell cycle arrest at the G2/M phase in AML cells by intercalating into DNA. medchemexpress.eumedchemexpress.com This interference with the G2/M transition is considered a primary effect of this compound, which may subsequently trigger pro-apoptotic pathways. nih.govacs.org

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| PC-3 (Human Prostate Cancer) | Not Specified | 2-fold accumulation of cells in G2/M phase | nih.gov |

| HeLa (Human Cervical Cancer) | 30 µM | G2/M phase arrest | researchgate.net |

| Kasumi-1 (Human Myeloid Leukemia) | 45 µM | G2 phase arrest | capes.gov.br |

| Kasumi-1 and KG-1 (Acute Myeloid Leukemia) | 2–4 μM (Mtx-C) | Accumulation of cells in the G2/M phase | researchgate.net |

This compound and its derivatives are potent inducers of apoptosis, a form of programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a key target for many anti-cancer therapies.

A central feature of apoptosis is the activation of a cascade of enzymes known as caspases. This compound has been shown to activate key initiator and executioner caspases. Specifically, treatment with this compound leads to the cleavage and activation of caspase-3, caspase-8, and caspase-9 in human myeloid leukemia cells. researchgate.netmdpi.com The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 points to the intrinsic, mitochondria-mediated pathway. Caspase-3 is a key executioner caspase, responsible for the final stages of apoptosis.

A derivative of this compound, compound 8h, has been shown to significantly increase the cleavage of caspase-3 in HT29 colon cancer cells. nih.govacs.org This activation of caspases is a critical step in the execution of the apoptotic program induced by this compound. mdpi.com

This compound and its derivatives can induce DNA damage in cancer cells, which can trigger apoptotic pathways. nih.gov The derivative 10-methoxy-canthin-6-one (Mtx-C) is a known DNA damage inducer that intercalates into the DNA of acute myeloid leukemia cells. medchemexpress.eumedchemexpress.com This interaction with DNA leads to the activation of DNA damage response (DDR) signaling pathways. researchgate.net

Furthermore, another this compound derivative, compound 8h, has been observed to promote DNA damage by upregulating the expression of the DNA damage-associated protein H2AX in HT29 cells. nih.govnih.govsemanticscholar.org The induction of DNA damage is a significant mechanism contributing to the anti-cancer effects of this compound compounds.

In addition to apoptosis, recent studies have indicated that this compound derivatives can also induce another form of programmed cell death known as ferroptosis. Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.

A novel this compound derivative, compound 8h, was found to induce ferroptosis in HT29 colon cancer cells. nih.govnih.gov This was evidenced by a reduction in the levels of glutathione (B108866) (GSH) and glutathione peroxidase 4 (GPX4), as well as an increase in lipid peroxidation. nih.govacs.orgnih.gov The modulation of ferroptosis represents another pathway through which this compound derivatives can exert their antiproliferative activity.

This compound effectively inhibits the proliferation of cancer cells by interfering with DNA synthesis. nih.govacs.org A key method to measure this is the bromodeoxyuridine (BrdU) incorporation assay, which assesses the rate of DNA replication.

In human prostate cancer (PC-3) cells, this compound was shown to decrease the incorporation of BrdU into DNA by 60% to 80%. nih.govacs.orgcapes.gov.br Similarly, in Kasumi-1 human myeloid leukemia cells, this compound was observed to inhibit BrdU incorporation, indicating a block in DNA synthesis. capes.gov.br The derivative 10-methoxy-canthin-6-one (Mtx-C) also demonstrated a reduction in BrdU incorporation in Kasumi-1 and KG-1 AML cell lines. acs.org This inhibition of DNA synthesis is a direct contributor to the antiproliferative effects of this compound.

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| This compound | PC-3 (Human Prostate Cancer) | Decreased BrdU incorporation by 60% to 80% | nih.gov |

| This compound | Kasumi-1 (Human Myeloid Leukemia) | Inhibited BrdU incorporation | capes.gov.br |

| 10-methoxy-canthin-6-one (Mtx-C) | Kasumi-1 and KG-1 (Acute Myeloid Leukemia) | Reduced BrdU incorporation | acs.org |

DNA Damage Induction

Anti-Angiogenic Effects

This compound has been identified as a potent inhibitor of angiogenesis, the process of forming new blood vessels from pre-existing ones, which is crucial in tumor growth and metastasis. nih.govmdpi.comnih.gov Its effects are observed in both developmental and pathological angiogenesis models. nih.govmdpi.com

A key mechanism behind the anti-angiogenic activity of this compound is its ability to inhibit the proliferation of endothelial cells. nih.govnih.govresearchgate.net Studies using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that this compound treatment leads to a dose-dependent reduction in cell proliferation. researchgate.net In vivo research using zebrafish models further corroborates these findings, where treatment with this compound resulted in a significant reduction in the number of endothelial cells in developing intersegmental vessels (ISVs). nih.govresearchgate.net This suggests that the compound directly interferes with the cellular machinery responsible for endothelial cell growth. nih.gov

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Model System | Treatment | Observed Effect | Reference |

| Zebrafish Embryos Tg(fli1a:EGFP);Tg(fli1a:H2B-mCherry) | 20 µM this compound | Significantly reduced number of endothelial cell nuclei in intersegmental vessels (ISVs). | nih.govresearchgate.net |

| Human Umbilical Vein Endothelial Cells (HUVECs) | 10 µM, 20 µM, 40 µM this compound | Dose-dependent inhibition of HUVEC proliferation. | researchgate.net |

This compound has been shown to effectively impair angiogenesis associated with tumors. nih.govmdpi.comresearchgate.net In a zebrafish B16F10 melanoma cell xenograft model, the compound demonstrated a significant ability to inhibit the formation of new blood vessels that support tumor growth. nih.govmdpi.comresearchgate.net This anti-angiogenic effect in a pathological context highlights its potential as an anti-cancer agent. nih.gov The mechanism is independent of the VEGFA/VEGFR2 pathway, a common target for many existing anti-angiogenic drugs. nih.govmdpi.comnih.gov

An important finding is the synergistic effect of this compound with Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors. nih.govmdpi.comresearchgate.net Specifically, it has been shown to synergize with sunitinib (B231) malate (B86768), a known VEGFR inhibitor, to inhibit developmental angiogenesis. mdpi.comnih.govresearchgate.net This is particularly significant because this compound itself does not inhibit VEGFA-induced phosphorylation of VEGFR2. nih.govmdpi.comnih.gov This suggests that it operates through a different, complementary mechanism, making it a candidate for combination therapies to overcome resistance to traditional VEGFR inhibitors. mdpi.comnih.gov

Impact on Tumour-Associated Angiogenesis

Modulation of Specific Cellular Targets (e.g., COX-2, Autophagy Pathways)

This compound's pharmacological profile is further defined by its interaction with specific intracellular targets, including enzymes and cellular degradation pathways.

Research indicates that this compound can suppress the expression of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.govmedchemexpress.comresearchgate.net The inhibition of COX-2 has been observed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. medchemexpress.comspandidos-publications.com

Furthermore, the suppression of COX-2 by this compound may be linked to the modulation of autophagy. nih.gov Studies suggest that COX-2 expression is inversely correlated with autophagy, and a decrease in COX-2 levels induced by this compound could lead to a corresponding increase in autophagic processes. nih.gov Enhanced autophagy can play a role in suppressing inflammatory responses, suggesting another mechanism through which this compound exerts its anti-inflammatory effects. nih.gov Some research also indicates that this compound can promote the degradation of specific proteins through the ubiquitin-proteasome system (UPS). frontiersin.orgnih.gov

Anti-Inflammatory Modulations

This compound and its derivatives exhibit notable anti-inflammatory properties by targeting key mediators of the inflammatory response. medchemexpress.comresearchgate.net

Inhibition of Pro-Inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)

This compound has been shown to significantly inhibit the production of a wide array of pro-inflammatory molecules in various in vitro models, primarily in LPS-stimulated macrophages. researchgate.net

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): The compound effectively suppresses the production of NO and PGE2. nih.govresearchgate.net This is achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and COX-2. medchemexpress.comresearchgate.netspandidos-publications.com

Pro-inflammatory Cytokines: this compound and its derivatives consistently demonstrate the ability to reduce the expression and secretion of key pro-inflammatory cytokines. This includes a marked reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govmedchemexpress.commdpi.commdpi.comnih.gov The inhibition of these cytokines is often linked to the downregulation of signaling pathways such as NF-κB and Akt. medchemexpress.comresearchgate.net

Table 2: Inhibition of Pro-Inflammatory Mediators by this compound and its Derivatives

| Mediator | Cell Line / Model | Key Findings | Reference(s) |

| Nitric Oxide (NO) | RAW 264.7 macrophages | Significantly inhibited LPS-induced NO release and iNOS expression. | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Macrophages | Markedly suppressed the production of PGE2 and expression of COX-2. | researchgate.netspandidos-publications.com |

| TNF-α | RAW 264.7 macrophages | Suppressed LPS-induced production of TNF-α via inhibition of NF-κB signaling. | nih.govmedchemexpress.comresearchgate.net |

| IL-1β | RA-FLS cells, Macrophages | Pre-treatment had an inhibitory effect on the release of IL-1β. | mdpi.commdpi.comnih.gov |

| IL-6 | RAW 264.7 cells, Macrophages | Inhibited LPS-induced expression of IL-6. | nih.govmedchemexpress.commdpi.comnih.gov |

Suppression of Inflammatory Signaling Pathways

This compound and its derivatives have been shown to modulate multiple signaling pathways integral to the inflammatory process. mdpi.com By targeting key molecules in these cascades, this compound can effectively suppress the production of pro-inflammatory cytokines. mdpi.com

NF-κB Pathway Inhibition (IκBα, IKKα/β, NF-κB p65)

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammation and immune responses. nih.gov Its overactivation is implicated in a range of chronic inflammatory and autoimmune diseases. mdpi.com this compound has demonstrated a significant ability to inhibit the NF-κB signaling pathway. mdpi.comnih.gov

In studies involving lipopolysaccharide (LPS)-stimulated astrocytes, pretreatment with this compound was found to significantly inhibit the phosphorylation of key molecules in the NF-κB pathway. mdpi.com This includes the inhibition of phosphorylation of IκBα (inhibitor of kappa B alpha), IKKα/β (IκB kinase alpha/beta), and the NF-κB p65 subunit. mdpi.comencyclopedia.pub By preventing the degradation of IκBα, this compound effectively halts the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of NF-κB target genes responsible for inflammation. mdpi.comnih.govacs.org This inhibitory effect on NF-κB has also been observed in macrophages. researchgate.net Furthermore, derivatives of this compound, such as 9-methoxy-canthin-6-one and 9-hydroxythis compound (B1245731), have also been identified as potent NF-κB inhibitors. researchgate.netmdpi.com

Akt Pathway Modulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade involved in cellular processes, including inflammation. researchgate.netmdpi.com Research indicates that this compound can modulate this pathway as part of its anti-inflammatory action. mdpi.comresearchgate.net

Interactions with p38α and TLR8

Further research has explored the interaction of this compound with other key inflammatory mediators. In silico analyses have suggested that this compound may directly bind to p38α, a member of the mitogen-activated protein kinase (MAPK) family, and Toll-like receptor 8 (TLR8). mdpi.com

The p38 MAPK pathway is activated by various cellular stresses and plays a significant role in inflammatory responses. mdpi.comjst.go.jp Studies have shown that this compound treatment can dramatically suppress the phosphorylation of p38, along with other MAPKs like ERK and JNK. mdpi.com In a rat model of colitis, the anti-inflammatory effects of this compound were linked to the downregulation of the TLR8-mediated NF-κB and MAPK p38 pathways. nih.govresearchgate.net These findings suggest that this compound's ability to bind to and inhibit p38α and TLR8 contributes to its capacity to decrease the production of pro-inflammatory cytokines. mdpi.comnih.govresearchgate.net

Regulation of the NLRP3 Inflammasome

The NLR family pyrin domain containing 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines like IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. mdpi.com Dysregulation of the NLRP3 inflammasome is associated with the pathogenesis of numerous chronic inflammatory diseases. mdpi.com

Recent studies have identified the NLRP3 inflammasome as a target for this compound. mdpi.comnih.gov In astrocytes stimulated with LPS, pretreatment with this compound was found to significantly suppress the expression of NLRP3 and pro-caspase-1, a precursor to the active enzyme that processes pro-inflammatory cytokines. mdpi.com This inhibition is thought to be mediated through the suppression of the NF-κB and STAT3 pathways. mdpi.com Furthermore, a derivative, methyl this compound-2-carboxylate, has been shown to inhibit the activation of the NLRP3 inflammasome in synovial macrophages, suggesting its potential in conditions like rheumatoid arthritis. mdpi.comnih.govresearchgate.net The mechanism involves the upregulation of Nrf2, which in turn inhibits the production of reactive oxygen species (ROS) that can activate the inflammasome. mdpi.comresearchgate.net

Amelioration of Astrogliosis and Neuroinflammation

Astrogliosis is the reactive proliferation of astrocytes in response to injury or disease in the central nervous system (CNS), a process that can contribute to neuroinflammation. probiologists.combinasss.sa.cr this compound has shown promise in mitigating astrogliosis and the associated neuroinflammatory processes. mdpi.com

By inhibiting the NF-κB signaling pathway in astrocytes, this compound can suppress the activation of these cells. mdpi.com This leads to a reduction in the production of pro-inflammatory mediators by astrocytes, thereby ameliorating neuroinflammation. mdpi.comprobiologists.com This action suggests a potential benefit of this compound in the context of neurodegenerative disorders where neuroinflammation and astrogliosis are key pathological features. mdpi.com

Antimicrobial Activity

In addition to its anti-inflammatory properties, this compound and its derivatives exhibit a broad spectrum of antimicrobial activities. mdpi.comscilit.comresearchgate.netmdpi.com

Table 1: Antimicrobial Activity of this compound and its Derivatives

| Compound/Derivative | Target Microorganism | Observed Effect | Reference |

| This compound | Candida albicans | >80% inhibition at 50 µg/mL; 95.7% inhibition | mdpi.com |

| This compound | Cryptococcus neoformans | >70% inhibition at 50 µg/mL; 96.9% inhibition | mdpi.com |

| This compound | Staphylococcus aureus | Inhibition rates from 88.1% to 99.8% | mdpi.comresearchgate.net |

| This compound | Escherichia coli | Low inhibition (<50%) | mdpi.com |

| This compound derivatives | Multidrug-resistant Staphylococcus aureus | MICs of 8–64 µg/mL | researchgate.net |

| This compound derivatives | Mycobacterium species | MICs of 8–32 µg/mL | researchgate.net |

| 10-hydroxythis compound derivatives | Fusarium graminearum | 100% inhibition at 50 μg/mL | mdpi.com |

| 10-hydroxythis compound derivatives | Various bacteria | MICs between 3.91 and 31.25 μg/mL | mdpi.com |

Research has demonstrated that this compound is effective against the fungi Candida albicans and Cryptococcus neoformans, showing inhibition rates comparable to the control drug Ketoconazole at a concentration of 50 µg/mL. mdpi.com It also displays significant activity against the bacterium Staphylococcus aureus. mdpi.com However, its efficacy against Escherichia coli appears to be limited. mdpi.com Various synthetic derivatives of this compound have also been developed and tested, showing promising activity against a range of phytopathogenic fungi and bacteria. mdpi.com

Antibacterial Effects and Mechanisms (e.g., DNA Gyrase Inhibition)

This compound and its derivatives have demonstrated notable antibacterial activity against a range of bacterial pathogens. mdpi.commdpi.com Studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant (MRSA) and multidrug-resistant strains, Bacillus subtilis, and Bacillus cereus. mdpi.comnih.govresearchgate.net However, its activity against Gram-negative bacteria like Escherichia coli is generally weak. mdpi.comnih.gov

The primary mechanism of its antibacterial action is believed to be the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.govmdpi.com Molecular docking studies have indicated that this compound can bind to two sites on E. coli DNA gyrase, thereby inhibiting its DNA supercoiling activity. nih.gov Some derivatives of this compound have shown even greater potency, with minimum inhibitory concentrations (MICs) lower than 1.95 µg/mL against S. aureus. nih.gov Furthermore, some this compound analogues are reported to exert their bactericidal effect by damaging the bacterial cell membrane. researchgate.net

Table 1: Antibacterial Activity of this compound and its Derivatives

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8–64 | nih.gov |

| This compound | Bacillus subtilis | 12.5 (nmol/mL) | mdpi.com |

| This compound | Mycobacterium species | 8–82 | nih.gov |

| This compound | Escherichia coli | > 200 (nmol/mL) | mdpi.com |

| 3-N-substituted canthin-6-ones | Staphylococcus aureus | < 1.95 | nih.gov |

| C-ring-truncated this compound | Staphylococcus aureus | 2 | mdpi.com |

| 10-Hydroxythis compound derivatives (5, 7s, 7t) | Bacillus cereus, Bacillus subtilis, Ralstonia solanacearum, Pseudomonas syringae | 3.91–31.25 | mdpi.com |

| 3-N-benzylated 10-methoxy canthin-6-ones (6f, 6i, 6p, 6t) | Ralstonia solanacearum, Pseudomonas syringae | 3.91 | preprints.org |

Antifungal Activity against Pathogenic Strains

This compound exhibits a broad spectrum of antifungal activity against various pathogenic fungi. ncats.ionih.gov It has shown potent in vitro fungicidal activity against clinically important species such as Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus, Aspergillus niger, and Trichophyton mentagrophytes. mdpi.comncats.ionih.gov The minimum inhibitory concentration (MIC) values for its antifungal activity typically range from 5.3 to 46 µmol/L. ncats.io

The antifungal mechanism of this compound involves interference with fungal metabolism, particularly amino acid metabolism, leading to disruptions in normal physiological processes and ultimately cell death. nih.gov Proteomic analysis of Fusarium oxysporum treated with this compound revealed significant alterations in amino acid metabolic pathways. nih.gov Another proposed mechanism is the alteration of the fungal cell membrane's permeability. nih.gov Studies on Saccharomyces cerevisiae and Neurospora crassa have shown that this compound can inhibit growth and alter the cell membrane. nih.gov

Table 2: Antifungal Activity of this compound

| Fungal Strain | Activity (MIC) | Reference |

|---|---|---|

| Candida albicans | 95.7% inhibition at 50 µg/mL | mdpi.com |

| Cryptococcus neoformans | 96.9% inhibition at 50 µg/mL | mdpi.com |

| Fusarium oxysporum f. sp. cucumerinum | 32 µg/mL | nih.gov |

| Aspergillus niger, Candida species | MFC 3.12 to 25 µg/mL | nih.gov |

| Aspergillus fumigatus, A. niger, A. terreus, Candida albicans, C. tropicalis, C. glabrata, Cryptococcus neoformans, Geotrichum candidum, Saccharomyces cerevisiae, Trichosporon beigelii, Trichosporon cutaneum, Trichophyton mentagrophytes var. interdigitale | 5.3–46 µmol/L | ncats.io |

Antiviral Properties

While the primary focus of research has been on its antibacterial and antifungal effects, this compound and its derivatives have also been noted for their antiviral properties. mdpi.com However, detailed studies on the specific viruses targeted and the mechanisms of antiviral action are less extensive compared to other pharmacological activities. The broad bioactivity of this compound alkaloids suggests potential for further investigation into their antiviral capabilities. mdpi.com

Antiparasitic Efficacy

Antileishmanial Activity

This compound has demonstrated significant antileishmanial activity, both in vitro and in vivo. frontiersin.orgresearchgate.netnih.gov It has shown efficacy against various Leishmania species, including Leishmania amazonensis, Leishmania braziliensis, and Leishmania donovani. tandfonline.comnih.gov In vitro studies on the crude alkaloidal extract of Zanthoxylum chiloperone, which contains this compound as a major component, showed activity against Leishmania spp. promastigotes and amastigotes. researchgate.nettandfonline.com

In vivo studies using BALB/c mice infected with L. amazonensis have shown that intralesional administration of this compound can reduce the parasite burden. nih.govresearchgate.net Interestingly, oral administration was found to be less effective, possibly due to inactivation in the gastrointestinal tract. tandfonline.comresearchgate.net The precise mechanism of its antileishmanial action is still under investigation.

Antitrypanosomal Activity (e.g., Sterol 14α-Demethylase Inhibition)

This compound has emerged as a promising candidate for the treatment of Chagas disease, caused by the parasite Trypanosoma cruzi. researchgate.netnih.gov It has demonstrated significant trypanocidal activity in both acute and chronic mouse models of the infection. researchgate.netnih.gov Oral treatment with this compound has been shown to significantly reduce parasitemia in acutely infected mice. nih.gov

A proposed mechanism for its antitrypanosomal activity is the inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of sterols in T. cruzi. frontiersin.orgresearchgate.net This mechanism is similar to that of azole antifungal drugs. frontiersin.org The inhibition of this enzyme disrupts the parasite's cell membrane integrity, leading to its death. frontiersin.orgresearchgate.net

Table 3: In Vivo Antitrypanosomal Activity of this compound

| Animal Model | Trypanosoma cruzi Strain | Treatment | Outcome | Reference |

|---|---|---|---|---|

| BALB/c mice (acute infection) | Y strain | 5 mg/kg/day (oral) | Significant reduction in parasitemia | nih.gov |

| BALB/c mice (chronic infection) | Not specified | 5 mg/kg/day | 80-100% animal survival | researchgate.net |

| BALB/c mice (acute infection) | CL or Y strain | 10 mg/kg/day (oral extract) | Significant reduction in parasitemia and serological response | nih.gov |

Neuroprotective Potential

Recent studies have highlighted the neuroprotective potential of this compound and its derivatives. mdpi.comnih.gov Several this compound alkaloids have shown protective functions for nerves and have been found to improve memory and cognitive abilities in mouse models of Alzheimer's disease. mdpi.com These effects are thought to be related to the anti-inflammatory and anti-oxidative activities of these compounds. nih.gov

Specifically, certain this compound derivatives have demonstrated neuroprotective activity in cell models of neurotoxicity. nih.gov For instance, they have shown protective effects in L-glutamate-stimulated PC12 cells and Aβ25-35-stimulated SH-SY5Y cells. nih.gov The underlying mechanisms may involve the suppression of nitric oxide (NO) production and the inhibition of pro-inflammatory cytokine production. mdpi.comnih.gov this compound itself has been shown to suppress NO production from astrocytes, which could contribute to its neuroprotective effects. mdpi.com

Inhibition of Astrocyte Activation and Associated Endothelial Disruption

This compound has demonstrated a notable ability to mitigate astrocyte activation and the subsequent disruption of the brain's endothelial barrier, key events in neuroinflammatory and neurodegenerative diseases.

Studies have shown that this compound pretreatment can significantly inhibit the activation of astrocytes induced by lipopolysaccharide (LPS). mdpi.com This inhibition is associated with the suppression of several key signaling pathways. Specifically, this compound has been found to hinder the activation of the Nuclear Factor-kappa B (NF-κB) pathway by preventing the phosphorylation of IκBα, IKKα/β, and the p65 subunit of NF-κB in astrocytes. mdpi.com Furthermore, it has been observed to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. mdpi.com

The activation of the NLRP3 inflammasome, a critical component of the inflammatory response, is also curtailed by this compound. mdpi.com Pre-treatment with this compound has been shown to significantly suppress the LPS-induced expression of NLRP3 and pro-caspase-1 in astrocytes. mdpi.com By inhibiting these inflammatory cascades, this compound helps to maintain the integrity of the neurovascular unit. Dysfunction in this unit is a critical factor in the progression of conditions like Alzheimer's disease. x-mol.net Research indicates that increased levels of BACE1, an enzyme implicated in Alzheimer's pathology, are associated with reactive astrocytes and endothelial disruption, effects that can be reversed by BACE1 inhibition. x-mol.net this compound's ability to ameliorate LPS-induced astrocyte activation and associated brain endothelial disruption highlights its neuroprotective potential. mdpi.comengineering.org.cn

Table 1: Effects of this compound on Astrocyte Activation and Endothelial Disruption

| Molecular Target | Effect of this compound | Cellular Outcome |

|---|---|---|

| NF-κB Pathway (IκBα, IKKα/β, p65) | Inhibition of phosphorylation | Reduced pro-inflammatory mediator production |

| STAT3 Pathway | Inhibition of activation | Decreased astrogliosis |

| NLRP3 Inflammasome (NLRP3, pro-caspase-1) | Suppression of expression | Attenuation of inflammatory response |

| Endothelial Integrity | Protection from disruption | Maintenance of blood-brain barrier function |

Effects on Memory and Cognitive Function in Disease Models

The neuroprotective effects of this compound extend to its potential to improve memory and cognitive function in preclinical models of neurological disorders.

In studies involving models of Alzheimer's disease, extracts containing this compound have been shown to enhance memory and cognitive abilities. researchgate.net The underlying mechanism is linked to the suppression of neuroinflammation and a reduction in the deposition of amyloid-β (Aβ) peptides, specifically Aβ1-42. researchgate.netacs.org this compound and its derivatives may exert these beneficial effects by downregulating pro-inflammatory cytokines and nitric oxide (NO). nih.gov

Furthermore, this compound has been identified as a compound that can induce the degradation of alpha-synuclein (B15492655), a protein implicated in Parkinson's disease. researchgate.netresearchgate.net While the direct impact of this compound on memory in Parkinson's models is still under investigation, its ability to target key pathological proteins suggests a therapeutic potential for a range of neurodegenerative conditions characterized by cognitive decline.

Table 2: this compound's Impact on Cognitive Function in Disease Models

| Disease Model | Observed Effects | Proposed Mechanism |

|---|---|---|

| Alzheimer's Disease | Improved memory and cognitive abilities | Suppression of neuroinflammation, reduction of Aβ1-42 deposition |

| Parkinson's Disease | Induction of alpha-synuclein degradation | Not fully elucidated |

Anti-Ulcer Activity and Underlying Mechanisms

This compound, isolated from plants traditionally used to treat gastric ailments, has demonstrated significant anti-ulcer properties in animal models. nih.govchemfaces.com

Research has shown that this compound can effectively reduce the formation of ulcers induced by agents such as ethanol (B145695) and indomethacin. nih.govchemfaces.com The gastroprotective mechanisms are multifaceted. One key aspect is the modulation of nitric oxide (NO) production. The anti-ulcer effect of this compound is partially mediated by an increase in the production of protective endogenous NO. nih.gov

In addition to its effects on NO, this compound exhibits antioxidant and anti-inflammatory activities within the gastric mucosa. In indomethacin-induced ulcer models, pretreatment with this compound led to a reduction in the levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and malondialdehyde (MDA), a marker of lipid peroxidation. nih.govchemfaces.com These findings suggest that this compound protects the gastric tissue by bolstering antioxidant defenses and mitigating inflammatory damage. nih.gov

Table 3: Anti-Ulcer Mechanisms of this compound

| Model | Key Findings | Underlying Mechanism |

|---|---|---|

| Ethanol-induced ulcer | Reduced ulcer formation | Increased production of endogenous Nitric Oxide (NO) |

| Indomethacin-induced ulcer | Reduced ulcer formation | Decreased levels of Myeloperoxidase (MPO) and Malondialdehyde (MDA) |

Analytical Methodologies for Canthin 6 One and Its Derivatives

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of canthin-6-one alkaloids, allowing for their separation from complex matrices and subsequent quantification. High-performance liquid chromatography and micellar liquid chromatography are two prominent techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used method for the analysis of this compound and its derivatives. This technique offers high resolution and sensitivity for the separation and quantification of these alkaloids in various samples, including plant extracts and biological fluids. researchgate.netwu.ac.th The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govsciforum.netgoogle.com

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A common approach involves a gradient elution using a mixture of an aqueous solvent (often containing an acid like formic acid or trifluoroacetic acid to improve peak shape) and an organic modifier, typically acetonitrile (B52724). nih.govnih.govukm.my For instance, a gradient system might start with a lower concentration of acetonitrile and gradually increase it to elute compounds with increasing hydrophobicity. nih.govukm.my The detection of this compound alkaloids is performed using a UV detector set at specific wavelengths where these compounds exhibit maximum absorbance, such as 244 nm, 272 nm, 343 nm, and 361 nm, depending on the specific derivative. nih.gov

The developed HPLC-UV methods are validated for parameters like sensitivity, precision, and accuracy to ensure reliable quantification. researchgate.netwu.ac.th For example, a validated method for the simultaneous analysis of several this compound alkaloids and other bioactive compounds in Eurycoma longifolia and Eurycoma harmandiana reported limits of detection (LOD) in the range of 0.02–0.05 µg/mL with good precision and recovery. researchgate.netwu.ac.th

Table 1: HPLC-UV Parameters for this compound Analysis

| Parameter | Details | Reference |

| Column | C18 (Reversed-Phase) | nih.govsciforum.netgoogle.com |

| Mobile Phase | Gradient of acetonitrile and water (with formic or trifluoroacetic acid) | nih.govnih.govukm.my |

| Detection | UV at 244, 272, 343, 361 nm | nih.gov |

| Flow Rate | 1.0 mL/min | nih.govukm.my |

| Column Temp. | 35 °C or 40 °C | nih.govukm.my |

Micellar Liquid Chromatography (MLC)

Micellar Liquid Chromatography (MLC) presents an alternative to conventional HPLC for the analysis of this compound alkaloids. nih.govresearchgate.netresearchgate.net This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. researchgate.netnih.govresearchgate.net The resulting micelles create a novel stationary phase environment that can influence the separation of analytes based on their hydrophobicity and ionization. nih.govresearchgate.net

A study comparing MLC with conventional HPLC for the analysis of this compound alkaloids in Eurycoma species found that an optimal MLC mobile phase consisted of 15:85 (v/v) acetonitrile:water (pH 3) containing 110 mM sodium dodecyl sulfate and 10 mM NaH2PO4. researchgate.netnih.govresearchgate.net This method achieved a resolution greater than 1.5 for several this compound derivatives. nih.govresearchgate.netresearchgate.net While MLC can offer comparable sensitivity, precision, and accuracy to HPLC, it has been noted that its performance can be limited by matrix interference, especially for trace analytes. nih.govresearchgate.netresearchgate.net

Table 2: Comparative Retention Times (min) for this compound Derivatives in MLC and HPLC

| Compound | MLC Retention Time (min) | Conventional HPLC Retention Time (min) |

| This compound-9-O-β-d-glucopyranoside | 4.78 | 15.42 |

| 9-hydroxythis compound (B1245731) | 17.64 | 24.11 |

| This compound | 32.84 | 38.27 |

| 9-methoxythis compound (B140682) | 39.04 | 39.86 |

Spectroscopic Approaches for Structural Confirmation and Analysis

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound and its derivatives. NMR, mass spectrometry, and IR/UV spectroscopy provide complementary information to build a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound alkaloids. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons. For instance, in CDCl₃, the proton signals appear as doublets and multiplets in the aromatic region, typically between δ 6.9 and 8.8 ppm. mdpi.com The coupling constants (J values) between adjacent protons help in assigning their positions on the tetracyclic ring system. mdpi.com

The ¹³C NMR spectrum of this compound shows distinct signals for all the carbon atoms in the molecule. mdpi.com The chemical shift of the carbonyl carbon (C-6) is typically observed around δ 159.7 ppm in CDCl₃. mdpi.com The other quaternary and methine carbons of the aromatic rings appear in the range of δ 115 to 146 ppm. mdpi.com The comparison of NMR data of synthesized compounds with those of natural products is a standard method for structure confirmation. mdpi.com

Table 3: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) (J in Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 7.93 (d, 4.96) | - |

| 2 | 8.80 (d, 5.08) | 146.0 |

| 4 | 8.00 (d, 9.80) | 136.4 |

| 5 | 6.96 (d, 9.76) | 116.5 |

| 6 | - | 159.7 |

| 8 | 8.64 (d, 8.20) | 122.8 |

| 9 | 7.68 (ddd, 8.20, 7.24, 1.20) | 131.0 |

| 10 | 7.50 (td, 7.84, 1.08) | 124.5 |

| 11 | 8.08 (d, 7.72) | 125.8 |

Source: mdpi.com

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are essential for determining the molecular weight and elemental composition of this compound and its derivatives. HRMS, in particular, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govhiroshima-u.ac.jpmdpi.com

In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 221. nih.govnih.govuniroma2.it The fragmentation pattern observed in MS/MS experiments can provide further structural information. For instance, the LC-MS² spectrum of this compound shows major fragment ions at m/z 193, 167, and 140, corresponding to the loss of CO, and subsequent cleavages of the ring system. nih.gov

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 221.0715 | 221.0715 | nih.gov |

| [M+Na]⁺ | 243.0534 | 243.0 | mdpi.com |

| [M-H]⁻ | 235.0558 (for C₁₄H₈N₂O₂) | 235.1 | mdpi.com |

Infrared (IR) and Ultraviolet (UV) Spectroscopy

Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the functional groups and the conjugated system present in this compound and its derivatives.

The IR spectrum of this compound shows a characteristic strong absorption band for the conjugated carbonyl group (C=O) around 1652-1664 cm⁻¹. nih.govmdpi.comuniroma2.it Other significant bands include those for C=C and C=N stretching vibrations in the aromatic rings. uniroma2.itmdpi.com

The UV spectrum of this compound in methanol (B129727) typically displays several absorption maxima, which are characteristic of the extended π-electron system of the indolo[3,2,1-de] mdpi.commdpi.comnaphthyridine core. nih.govmdpi.com These absorption bands are often found around 227-240 nm, 250-260 nm, 288-298 nm, and 356-383 nm. nih.govmdpi.comuniroma2.it The exact positions and intensities of these bands can be influenced by the presence of substituents on the this compound skeleton. nih.govmdpi.com

Table 5: Spectroscopic Data (IR and UV) for this compound

| Spectroscopic Technique | Characteristic Data | Reference |

| IR (cm⁻¹) | ~1664 (C=O), ~1600 (C=C) | nih.govuniroma2.it |

| UV (λmax, nm in MeOH) | ~227, ~249, ~288, ~356, ~376 | nih.govmdpi.com |

Advanced Proteomic Studies (e.g., LC-MS/MS) in Elucidating Biological Effects

Advanced proteomic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable tools for unraveling the complex biological effects of natural compounds like this compound. creative-proteomics.comchromatographyonline.comnih.gov This high-throughput technology allows for the large-scale identification and quantification of proteins within a biological system, offering a comprehensive view of the cellular response to a specific treatment. creative-proteomics.com By comparing the proteome of treated cells or organisms with an untreated control group, researchers can identify proteins that are differentially expressed, providing critical insights into the compound's mechanism of action, cellular targets, and affected metabolic pathways. creative-proteomics.comfrontiersin.org

A notable application of this methodology was in a study investigating the antifungal properties of this compound against the plant pathogen Fusarium oxysporum f. sp. cucumerinum (Foc). nih.govnih.gov Researchers employed a label-free quantitative proteomics approach, coupled with LC-MS/MS, to analyze changes in the fungal proteome after exposure to this compound. nih.govresearchgate.net This technique, supplemented by Parallel Reaction Monitoring (PRM) for targeted protein quantification, provided a detailed molecular snapshot of the compound's antifungal mechanism. nih.govnih.govresearchgate.net

The proteomic analysis identified a total of 1,389 proteins in the fungus. nih.gov Upon treatment with this compound, significant alterations in protein expression were observed. The study found that 203 of these proteins were differentially expressed, indicating a substantial impact on the fungal proteome. nih.govnih.gov

Subsequent bioinformatic analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases revealed that the differentially expressed proteins were predominantly involved in two critical metabolic areas: amino acid biosynthesis and nitrogen metabolism. nih.govnih.gov This finding suggests that this compound exerts its antifungal effect by disrupting the fungus's ability to synthesize essential amino acids and manage nitrogen resources. This interference with fundamental physiological processes ultimately hinders fungal growth and can lead to cell death. nih.gov One of the key enzymes identified within these pathways was glutamine synthetase, which plays a central role in nitrogen assimilation. nih.gov

The study demonstrated that this compound's inhibitory action against Foc was significantly more potent than that of chlorothalonil, a conventional fungicide, at the same concentration. nih.govresearchgate.net These proteomic findings provide a mechanistic basis for the observed antifungal activity, moving beyond simple efficacy studies to explain how the compound works at a molecular level.

Table 1: Summary of Proteomic Analysis of F. oxysporum Treated with this compound

This table summarizes the key quantitative findings from the label-free LC-MS/MS proteomic study.

| Parameter | Finding | Citation |

| Proteomic Technique | Label-free quantitative proteomics (LC-MS/MS), Parallel Reaction Monitoring (PRM) | nih.govnih.gov |

| Organism Studied | Fusarium oxysporum f. sp. cucumerinum (Foc) | nih.govnih.gov |

| Total Proteins Identified | 1,389 | nih.gov |

| Differentially Expressed Proteins | 203 | nih.govnih.govresearchgate.net |

| Primary Affected Pathways | Amino Acid Biosynthesis, Nitrogen Metabolism | nih.govnih.gov |

Table 2: Key Metabolic Pathways Affected by this compound in F. oxysporum

This table highlights the primary cellular processes disrupted by this compound as identified through proteomic analysis.

| Rank | Metabolic Pathway | Biological Role | Implication of Disruption | Citation |

| 1 | Amino Acid Biosynthesis | Production of protein building blocks essential for growth and cellular function. | Inhibition of protein synthesis, leading to impaired growth and development. | nih.govnih.gov |

| 2 | Nitrogen Metabolism | Assimilation and processing of nitrogen, a critical nutrient for synthesizing amino acids, nucleic acids, and other essential molecules. | Disturbance of nutrient supply and vital physiological processes, contributing to cell death. | nih.govnih.gov |

Toxicological Considerations and Safety Profiles

Mechanisms of Cytotoxicity in Cellular Models

Canthin-6-one and its derivatives exert their cytotoxic effects through a variety of intricate cellular mechanisms, primarily leading to the controlled or uncontrolled death of cancer cells. Research has illuminated several key pathways activated by these compounds.

Induction of Apoptosis and Necrosis: A primary mechanism of this compound-induced cytotoxicity is the activation of programmed cell death, or apoptosis. Studies have shown that this compound can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of key executioner enzymes, caspase-3, as well as initiator caspases, caspase-8 and caspase-9. researchgate.net In human myeloid leukemia (AML) cells, such as the Kasumi-1 line, this compound treatment leads to a decrease in the mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. researchgate.net Furthermore, the derivative 10-methoxythis compound (Mtx-C) has been shown to upregulate pro-apoptotic proteins like Bax, Bim, Bik, and Puma, while downregulating the anti-apoptotic protein Bcl-2 in Kasumi-1 cells. mdpi.comresearchgate.net

In addition to apoptosis, this compound can induce necrosis, a form of traumatic cell death. In Kasumi-1 cells, this compound has been observed to cause lysosomal permeabilization and double-staining with annexin (B1180172) V and propidium (B1200493) iodide, which are characteristic features of both late apoptosis and necrosis. researchgate.net Some studies suggest a concentration-dependent switch, where lower concentrations favor apoptosis and higher concentrations lead to necrosis. mdpi.comacs.orgresearchgate.net

Cell Cycle Arrest: this compound has been shown to interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest and preventing their proliferation. nih.gov A notable effect is the accumulation of cells in the G2/M phase of the cell cycle, as observed in human prostate cancer (PC-3) cells. nih.govacs.org This is accompanied by a significant decrease in DNA synthesis, as measured by BrdU incorporation, and a reduction in mitotic spindle formation. nih.gov In human myeloid leukemia cells, this compound demonstrated a concentration-dependent effect, inducing cell cycle arrest at the G0/G1 phase at a concentration of 7μM and at the G2 phase at 45μM. researchgate.netmdpi.com The derivative 10-methoxythis compound also promotes G2/M phase arrest in AML cells by modulating cyclin B1 expression. nih.govacs.org

DNA Damage and Oxidative Stress: Another significant cytotoxic mechanism is the induction of DNA damage. Molecular docking studies have suggested that this compound and its derivatives can act as DNA intercalators, inserting themselves into the DNA structure and disrupting its functions. nih.gov This leads to the activation of the DNA damage response (DDR) signaling pathway, characterized by the phosphorylation of proteins such as ATM, ATR, Chk1/2, p53, and H2A.X. nih.govacs.org